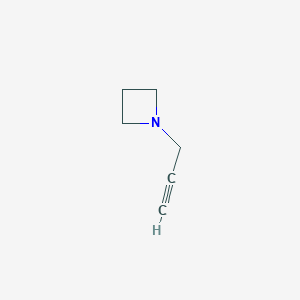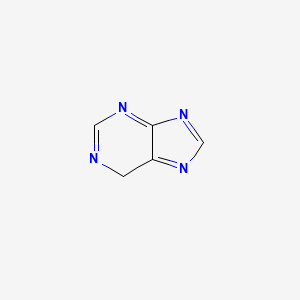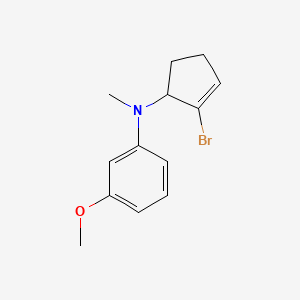
5-Aminoisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with an amino group at the 5-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at elevated temperatures (70–90°C) and results in the formation of the oxazole ring .
Industrial Production Methods
Industrial production of 5-amino-1,2-oxazole-4-carboxylic acid may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety profiles and higher purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Applications De Recherche Scientifique
5-amino-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-amino-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes like prostacyclin (IP) receptor antagonists, which play a role in platelet aggregation and vasodilation . The compound’s structure allows it to bind to these targets through non-covalent interactions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A basic heterocyclic compound with a similar ring structure but lacking the amino and carboxylic acid groups.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
5-amino-1,2-oxazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the oxazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Propriétés
IUPAC Name |
5-amino-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c5-3-2(4(7)8)1-6-9-3/h1H,5H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWIAJURJNHBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)







![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)





